molecular formula C13H11BrN2O B14023802 4-amino-N-(4-bromophenyl)benzamide CAS No. 70998-42-4

4-amino-N-(4-bromophenyl)benzamide

Cat. No.: B14023802
CAS No.: 70998-42-4
M. Wt: 291.14 g/mol
InChI Key: JAANJKPYZTUMJB-UHFFFAOYSA-N
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Description

4-Amino-N-(4-bromophenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely recognized for their applications in pharmaceuticals, agriculture, and material sciences. This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(4-bromophenyl)benzamide typically involves the direct condensation of 4-bromoaniline with benzoic acid derivatives. One efficient method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(4-bromophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted benzamides, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

4-Amino-N-(4-bromophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-(4-bromophenyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity . In cancer research, it may interfere with cell proliferation pathways, thereby inhibiting tumor growth .

Comparison with Similar Compounds

  • 4-Bromo-N-(4-bromophenyl)benzamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(4-(4-bromophenyl)sulfonyl)benzoyl-L-valine

Comparison: 4-Amino-N-(4-bromophenyl)benzamide stands out due to its unique combination of an amino group and a bromophenyl moiety, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in various synthetic pathways .

Properties

CAS No.

70998-42-4

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

4-amino-N-(4-bromophenyl)benzamide

InChI

InChI=1S/C13H11BrN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17)

InChI Key

JAANJKPYZTUMJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)N

Origin of Product

United States

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